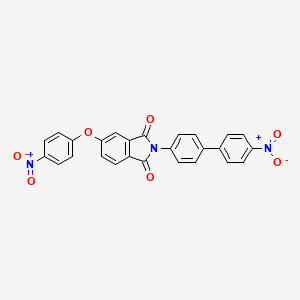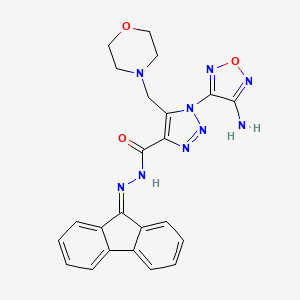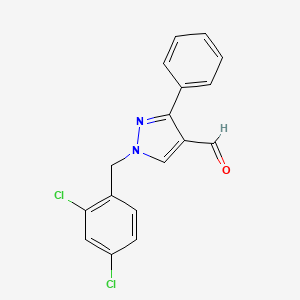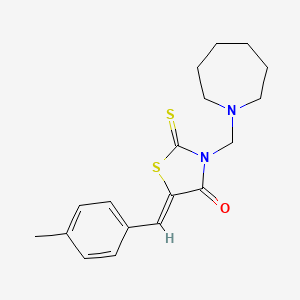![molecular formula C25H30N2O3 B11524289 N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11524289.png)
N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclo[4.1.0]heptane core, which is a rigid and strained ring system, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide typically involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with 1-methylbicyclo[4.1.0]heptane-7-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced hydrazides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Reduced hydrazides
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide is unique due to its bicyclo[4.1.0]heptane core, which imparts rigidity and strain to the molecule. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C25H30N2O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-3-29-22-15-19(12-13-21(22)30-17-18-9-5-4-6-10-18)16-26-27-24(28)23-20-11-7-8-14-25(20,23)2/h4-6,9-10,12-13,15-16,20,23H,3,7-8,11,14,17H2,1-2H3,(H,27,28)/b26-16+ |
InChI Key |
FOJJICUQYTWXSH-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2C3C2(CCCC3)C)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2C3C2(CCCC3)C)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11524211.png)
![[(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11524218.png)

![6-[(2Z)-2-[(4-fluorophenyl)imino]-4-phenyl-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11524231.png)
![4-{(E)-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]methyl}-2-ethoxyphenyl acetate](/img/structure/B11524246.png)
![4-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11524248.png)
![(2E,5E)-3-benzyl-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11524256.png)
methyl}piperidine](/img/structure/B11524271.png)

![2-[(2Z)-4-(biphenyl-4-yl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11524282.png)



![ethyl 2-[2-amino-3-cyano-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11524303.png)
